amino]butanoic acid CAS No. 697229-51-9](/img/structure/B2786114.png)
4-[[(4-Fluorophenyl)sulfonyl](methyl)amino]butanoic acid
Overview
Description
4-[(4-Fluorophenyl)sulfonylamino]butanoic acid is a synthetic organic compound with the molecular formula C({11})H({14})FNO(_{4})S It is characterized by the presence of a fluorophenyl group, a sulfonyl group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Fluorophenyl)sulfonylamino]butanoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzenesulfonyl chloride and methylamine.
Formation of Intermediate: The reaction between 4-fluorobenzenesulfonyl chloride and methylamine forms an intermediate sulfonamide.
Alkylation: The intermediate is then subjected to alkylation with a butanoic acid derivative under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of 4-[(4-Fluorophenyl)sulfonylamino]butanoic acid may involve:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to optimize reaction conditions and improve yield.
Catalysts and Solvents: Employing specific catalysts and solvents to enhance reaction efficiency and selectivity.
Purification: Implementing purification techniques such as crystallization, distillation, or chromatography to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Fluorophenyl)sulfonylamino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH({4})).
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfinyl or thiol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Pharmacological Applications
1. Therapeutic Potential in Neurological Disorders
Research indicates that compounds similar to 4-[(4-Fluorophenyl)sulfonylamino]butanoic acid may interact with metabotropic glutamate receptors, particularly mGluR4, which are implicated in the treatment of neurological disorders such as Parkinson's disease and autism spectrum disorders. These receptors are potential targets for drug development aimed at modulating neurotransmission and alleviating symptoms associated with these conditions .
2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects, particularly in the context of degenerative diseases. Studies suggest that it may inhibit specific pathways involved in inflammation, making it a candidate for further exploration in treating conditions characterized by chronic inflammation .
3. Cancer Research
There is emerging interest in the role of 4-[(4-Fluorophenyl)sulfonylamino]butanoic acid in cancer research, particularly regarding its potential to modulate signaling pathways involved in tumor growth and metastasis. The compound's ability to influence cellular mechanisms could provide insights into novel therapeutic strategies against various cancers .
Materials Science Applications
1. Polymer Chemistry
The unique chemical structure of 4-[(4-Fluorophenyl)sulfonylamino]butanoic acid allows it to be utilized as a building block in polymer chemistry. Its incorporation into polymer matrices can enhance material properties such as thermal stability and mechanical strength, making it valuable for developing advanced materials .
2. Coatings and Adhesives
This compound has potential applications in the formulation of coatings and adhesives due to its chemical stability and adhesion properties. Research indicates that it can improve the performance characteristics of coatings used in industrial applications, contributing to more durable and effective products .
Environmental Applications
1. Biodegradability Studies
Recent studies have focused on the environmental impact of compounds like 4-[(4-Fluorophenyl)sulfonylamino]butanoic acid. Understanding its degradation pathways is crucial for assessing its environmental safety and potential toxicity. Research indicates that certain modifications can enhance its biodegradability without compromising efficacy .
2. Water Treatment Technologies
The compound's chemical properties make it a candidate for use in water treatment technologies. It can potentially be employed to remove pollutants from water sources, contributing to environmental remediation efforts .
Case Studies
Mechanism of Action
The mechanism of action of 4-[(4-Fluorophenyl)sulfonylamino]butanoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Chlorophenyl)sulfonylamino]butanoic acid
- 4-[(4-Bromophenyl)sulfonylamino]butanoic acid
- 4-[(4-Methylphenyl)sulfonylamino]butanoic acid
Uniqueness
4-[(4-Fluorophenyl)sulfonylamino]butanoic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its analogs.
This detailed overview provides a comprehensive understanding of 4-[(4-Fluorophenyl)sulfonylamino]butanoic acid, covering its synthesis, reactions, applications, and unique properties
Biological Activity
4-[(4-Fluorophenyl)sulfonylamino]butanoic acid, also known as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound exhibits a unique structure that may contribute to its interactions with biological systems, including enzyme inhibition and receptor modulation.
- Molecular Formula : C11H14FNO4S
- Molecular Weight : 275.3 g/mol
- IUPAC Name : 4-[(4-fluorophenyl)sulfonylamino]butanoic acid
The biological activity of this compound is primarily attributed to its ability to interact with various targets in the body, including enzymes and receptors. The sulfonamide group is known for its ability to inhibit certain enzymes, particularly those involved in bacterial folate synthesis. Additionally, the fluorophenyl moiety may enhance binding affinity and selectivity towards specific biological targets.
Biological Activity Overview
-
Antimicrobial Activity :
- Preliminary studies suggest that sulfonamide derivatives exhibit significant antimicrobial properties. The mechanism typically involves the inhibition of dihydropteroate synthase, an enzyme crucial for bacterial folate biosynthesis.
- A study indicated that related compounds demonstrated effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
-
Neuropharmacological Effects :
- Research has shown that compounds with similar structures can influence neurotransmitter systems, particularly dopamine transporters. For instance, modifications on the p-fluorophenyl ring have been linked to enhanced binding affinities at dopamine transporters (DAT), suggesting potential applications in treating psychostimulant abuse disorders .
- A specific analog was found to reduce the reinforcing effects of cocaine and methamphetamine in preclinical models, indicating a possible therapeutic role in addiction treatment .
- Anti-inflammatory Properties :
Case Study 1: Antimicrobial Efficacy
In a comparative study of various sulfonamide derivatives, 4-[(4-fluorophenyl)sulfonylamino]butanoic acid was evaluated for its antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, demonstrating its potential as an antimicrobial agent.
Case Study 2: Neuropharmacological Assessment
A study involving rodent models assessed the impact of this compound on locomotor activity and DAT binding. Results indicated that at lower doses, the compound significantly reduced hyperactivity induced by psychostimulants without producing stimulant-like effects itself, indicating its potential for therapeutic use in addiction treatment.
Data Table: Biological Activities of 4-[(4-Fluorophenyl)sulfonylamino]butanoic acid
Properties
IUPAC Name |
4-[(4-fluorophenyl)sulfonyl-methylamino]butanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO4S/c1-13(8-2-3-11(14)15)18(16,17)10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXSPZKUXFYJSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)O)S(=O)(=O)C1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
697229-51-9 | |
Record name | 4-(N-methyl-4-fluorobenzenesulfonamido)butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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